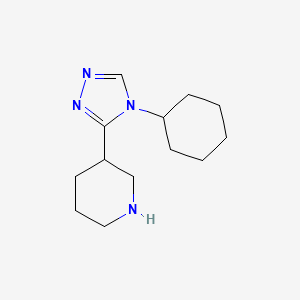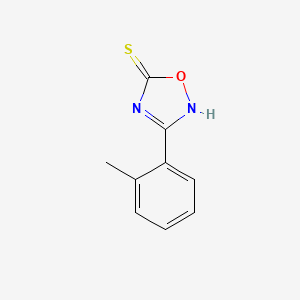
3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol
Vue d'ensemble
Description
3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol, also known as MOT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Antibacterial Activity :
- 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol derivatives have been studied for their potential in combating various bacterial strains. Compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles, similar in structure to 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol, exhibited notable antibacterial activity against a range of bacteria, mold, and yeast (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Corrosion Inhibition :
- This compound and its derivatives have been explored for their effectiveness in inhibiting corrosion, particularly in metals like mild steel. Research indicates that 1,3,4-oxadiazole derivatives demonstrate significant corrosion inhibition properties in sulphuric acid environments, suggesting their potential as protective agents in industrial applications (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Hemolytic Activity :
- Various derivatives of 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol have been synthesized and assessed for their antimicrobial efficacy. These compounds have shown activity against selected microbial species and have been evaluated for hemolytic activity as well, indicating their potential in the field of medicinal chemistry (Gul et al., 2017).
Pharmacological Potential :
- Research has been conducted on the computational and pharmacological potential of 1,3,4-oxadiazole derivatives, including their roles in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. This highlights the compound's versatility in various therapeutic domains (Faheem, 2018).
Antibacterial Effect of Quaternary Ammonium Salts :
- Novel 5-phenyl-1,3,4-oxadiazole-2-thiol analogues have been shown to possess potent antimicrobial effects against common pathogens. This suggests their utility in developing new antimicrobial agents for clinical or agricultural use (Xie et al., 2017).
Anticancer Evaluation :
- Derivatives of 1,3,4-oxadiazole have been synthesized and tested for their anticancer activity against various human cancer cell lines. These compounds have demonstrated good to moderate activity, underscoring their potential in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).
Green Chemistry Synthesis :
- Research into the synthesis of 1,3,4-oxadiazole derivatives has focused on green chemistry approaches, emphasizing environmentally friendly procedures. These synthesized compounds have shown promising antimicrobial and antioxidant properties, indicating their applicability in various health-related fields (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).
Propriétés
IUPAC Name |
3-(2-methylphenyl)-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-4-2-3-5-7(6)8-10-9(13)12-11-8/h2-5H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBANGTRRDIKOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=S)ON2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




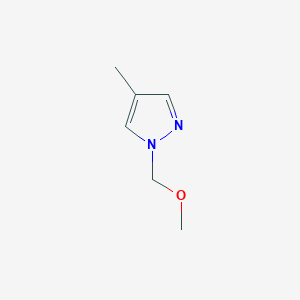
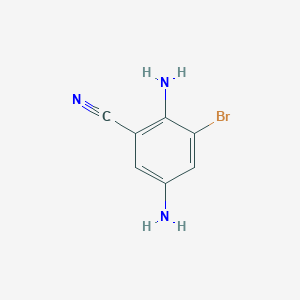
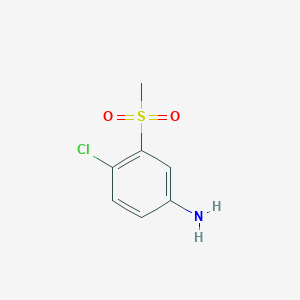
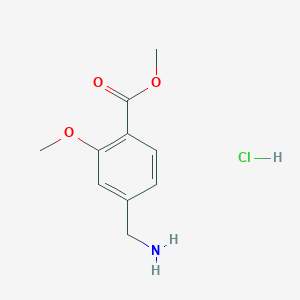
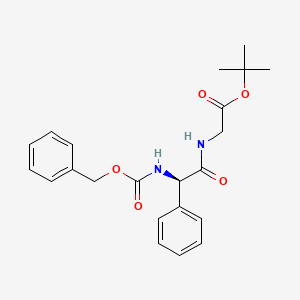
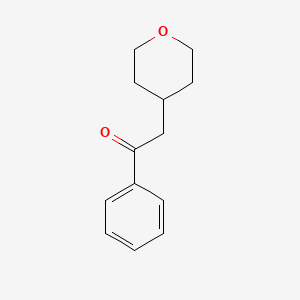
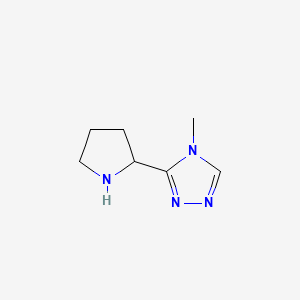
![1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1428810.png)


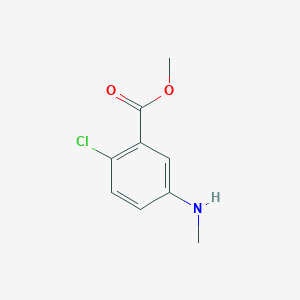
![2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid](/img/structure/B1428821.png)
